molecular formula C14H11NO5 B8452623 Methyl 2-(2-nitrophenoxy)benzoate

Methyl 2-(2-nitrophenoxy)benzoate

Cat. No.: B8452623
M. Wt: 273.24 g/mol
InChI Key: BHXQCDHDPVXXNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-nitrophenoxy)benzoate is a nitro-substituted aromatic ester characterized by a benzoate core linked to a 2-nitrophenoxy group. The compound likely serves as a synthetic intermediate or research chemical in organic and medicinal chemistry. Its molecular formula is calculated as C₁₄H₁₁NO₅ (molecular weight: 273.24 g/mol), featuring a nitro group at the ortho position of the phenoxy substituent.

Properties

Molecular Formula

C14H11NO5

Molecular Weight

273.24 g/mol

IUPAC Name

methyl 2-(2-nitrophenoxy)benzoate

InChI

InChI=1S/C14H11NO5/c1-19-14(16)10-6-2-4-8-12(10)20-13-9-5-3-7-11(13)15(17)18/h2-9H,1H3

InChI Key

BHXQCDHDPVXXNT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1OC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural motifs with Methyl 2-(2-nitrophenoxy)benzoate, enabling comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications/Properties
This compound C₁₄H₁₁NO₅ 273.24 (calculated) 2-nitrophenoxy, methyl ester Research chemical, potential intermediate
2-(2-Nitrophenoxy)benzaldehyde C₁₃H₉NO₄ 243.22 2-nitrophenoxy, aldehyde Laboratory synthesis, safety data available
Methyl 2-[(2-methylphenoxy)methyl]benzoate C₁₆H₁₆O₃ 256.29 2-methylphenoxy, methyl ester Antifungal, antimicrobial agents
Methyl 2-Nitrobenzoate C₈H₇NO₄ 181.15 2-nitro, methyl ester Reagent, synthetic chemistry
Bensulfuron-methyl C₁₆H₁₈N₄O₇S 410.40 Sulfonylurea, pyrimidine Herbicide (agricultural use)
Key Observations:
  • Substituent Effects: The 2-nitrophenoxy group in the target compound introduces steric hindrance and electronic effects distinct from simpler nitro-substituted analogs (e.g., Methyl 2-nitrobenzoate). This may influence reactivity in coupling reactions or hydrolysis . Methyl 2-[(2-methylphenoxy)methyl]benzoate () demonstrates that alkylphenoxy groups enhance biological activity (antifungal, antimicrobial), suggesting that the nitro group in the target compound could modify such properties .
  • Synthetic Pathways: Nitration methods (e.g., HNO₃/H₂SO₄ vs. Ca(NO₃)₂/CH₃COOH) used for methyl benzoate derivatives () may apply to the target compound, though yields and regioselectivity could differ due to the phenoxy group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.